![molecular formula C26H24N4O4 B6488974 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide CAS No. 941903-82-8](/img/structure/B6488974.png)
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide
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Overview
Description
2-({2-[4-(Furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide, also known as 2-FQA, is a novel piperazine-based small molecule compound with a wide range of potential applications in scientific research. It is a highly potent and selective agonist of the human A3 adenosine receptor (A3AR), an important target for the development of drugs used to treat inflammatory diseases. This compound has been studied extensively in both in vitro and in vivo models, and has demonstrated promising results in a variety of research applications.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may interfere with the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic50) ranging from 135 to 218 mM against Mycobacterium tuberculosis H37Ra .
Action Environment
It’s worth noting that the development of single crystals for similar compounds suggests a potential influence of environmental conditions on their stability .
Advantages and Limitations for Lab Experiments
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide has several advantages for use in laboratory experiments. It is a highly potent and selective agonist of the A3AR, which makes it ideal for use in in vitro and in vivo studies. Additionally, it is easy to synthesize and commercially available, making it accessible for a variety of research applications. However, there are some limitations to its use in laboratory experiments. For example, it is not always possible to achieve the desired concentrations of 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide in in vitro and in vivo studies, as its potency can vary depending on the concentration used. Additionally, its effects can be influenced by other compounds present in the system, such as the presence of other A3AR agonists or antagonists.
Future Directions
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide has a wide range of potential future directions. It could be used in the development of drugs to treat inflammatory diseases, such as asthma, rheumatoid arthritis, and inflammatory bowel disease. Additionally, it could be used in the development of drugs to treat cancer, as well as neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Furthermore, it could be used in the development of drugs to reduce oxidative stress and reduce the production of reactive oxygen species. Finally, it could be used in the development of drugs to reduce the production of inflammatory mediators, such as nitric oxide, prostaglandins, and leukotrienes.
Synthesis Methods
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide is synthesized through a multi-step process starting from the commercially available 4-chloro-N-phenylacetamide. This compound is first reacted with piperazine to form the piperazine-acetamide derivative, which is then reacted with 2-chloroquinoline to form the quinoline-acetamide derivative. Finally, the quinoline-acetamide derivative is reacted with furan-2-carbonyl chloride to form the desired 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide molecule. This synthesis method has been successfully used to generate 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide in a variety of different concentrations, allowing for the study of its effects in a range of different research applications.
Scientific Research Applications
2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide has a wide range of potential applications in scientific research. It has been studied extensively in both in vitro and in vivo models, and has demonstrated promising results in a variety of research applications. In particular, it has been studied as a potential treatment for inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease. It has also been studied as a potential treatment for cancer, with promising results in preclinical studies. Additionally, it has been studied as a potential treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
properties
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c31-24(27-20-7-2-1-3-8-20)18-34-21-9-4-6-19-11-12-23(28-25(19)21)29-13-15-30(16-14-29)26(32)22-10-5-17-33-22/h1-12,17H,13-16,18H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVQTAOEOBLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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